4-(3-Methylimidazol-4-yl)-N-phenylpiperidine-1-carboxamide
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Overview
Description
4-(3-Methylimidazol-4-yl)-N-phenylpiperidine-1-carboxamide is a compound that features a unique structure combining an imidazole ring with a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylimidazol-4-yl)-N-phenylpiperidine-1-carboxamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal and ammonia, forming glyoxaline, which is then methylated to produce 3-methylimidazole.
Formation of the Piperidine Moiety: The piperidine ring can be synthesized through the hydrogenation of pyridine or by the cyclization of 1,5-diaminopentane.
Coupling Reaction: The final step involves coupling the 3-methylimidazole with the piperidine moiety using a carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methylimidazol-4-yl)-N-phenylpiperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The imidazole ring can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Oxidized imidazole derivatives
Reduction: Reduced piperidine derivatives
Substitution: Substituted imidazole derivatives
Scientific Research Applications
4-(3-Methylimidazol-4-yl)-N-phenylpiperidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-(3-Methylimidazol-4-yl)-N-phenylpiperidine-1-carboxamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, potentially inhibiting their activity. The piperidine moiety can interact with receptors in the nervous system, modulating their function .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Etonitazene: An analgesic with an imidazole moiety.
Omeprazole: An antiulcer drug with an imidazole ring.
Uniqueness
4-(3-Methylimidazol-4-yl)-N-phenylpiperidine-1-carboxamide is unique due to its combination of an imidazole ring and a piperidine moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
4-(3-methylimidazol-4-yl)-N-phenylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-19-12-17-11-15(19)13-7-9-20(10-8-13)16(21)18-14-5-3-2-4-6-14/h2-6,11-13H,7-10H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNHQQVYOAGBOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2CCN(CC2)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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